molecular formula C13H28O B080023 3-Tridecanol CAS No. 10289-68-6

3-Tridecanol

Cat. No.: B080023
CAS No.: 10289-68-6
M. Wt: 200.36 g/mol
InChI Key: LBSIDDOMEWFXBT-UHFFFAOYSA-N
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Description

3-Tridecanol, also known as tridecan-3-ol, is a fatty alcohol with the molecular formula C₁₃H₂₈O. It is a colorless, viscous liquid that is practically insoluble in water but soluble in organic solvents. This compound is commonly used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tridecanol can be synthesized through various methods, including the reduction of tridecanoic acid or its esters. One common method involves the hydrogenation of tridecanoic acid using a metal catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete reduction.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, which involves the hydroformylation of alkenes followed by hydrogenation. This method allows for the large-scale production of fatty alcohols with high purity and yield. The process involves the following steps:

  • Hydroformylation: An alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form an aldehyde.
  • Hydrogenation: The aldehyde is then hydrogenated to produce the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions: 3-Tridecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form tridecanoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: this compound can be reduced to form tridecane, a saturated hydrocarbon. This reaction usually involves the use of reducing agents like lithium aluminum hydride.

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced with other functional groups. For example, reacting this compound with acyl chlorides can produce esters, while reaction with halogens can form alkyl halides.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Acyl chlorides for esterification
  • Halogens for halogenation

Major Products:

  • Tridecanoic acid (oxidation)
  • Tridecane (reduction)
  • Esters (esterification)
  • Alkyl halides (halogenation)

Scientific Research Applications

3-Tridecanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, plasticizers, and as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 3-Tridecanol primarily involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and as a surfactant. The molecular targets and pathways involved in its action are largely related to its ability to modulate lipid environments.

Comparison with Similar Compounds

    1-Tridecanol: The hydroxyl group is attached to the first carbon atom.

    2-Tridecanol: The hydroxyl group is attached to the second carbon atom.

    Isotridecanol: A branched isomer of tridecanol with the hydroxyl group on a different carbon atom.

Uniqueness of 3-Tridecanol: The primary distinction of this compound lies in the position of its hydroxyl group, which can influence its reactivity and interaction with other molecules. This positional difference can affect its physical properties, such as melting and boiling points, as well as its solubility in various solvents.

Properties

IUPAC Name

tridecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSIDDOMEWFXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871201
Record name Tridecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10289-68-6
Record name 3-Tridecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10289-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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